molecular formula C23H32O3 B137788 17alpha-Estradiol 17-Valerate CAS No. 182624-54-0

17alpha-Estradiol 17-Valerate

Cat. No. B137788
CAS RN: 182624-54-0
M. Wt: 356.5 g/mol
InChI Key: RSEPBGGWRJCQGY-VZWAGXQNSA-N
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Description

17alpha-Estradiol, also known as 17alpha-E2, 17-epiestradiol, alfatradiol, or estra-1,3,5(10)-triene-3,17alpha-diol, is a minor and weak endogenous steroidal estrogen that is related to 17beta-estradiol . It has approximately 100-fold lower estrogenic potency than 17beta-estradiol . It is known to have health benefits such as improving metabolic parameters and slowing aging in male mice .


Synthesis Analysis

The biosynthetic pathways of 17alpha-Estradiol are complex and not entirely known . It is synthesized from the aromatization of epitestosterone (also known as 17alpha-testosterone), a natural optical isomer (enantiomer) of testosterone (also known as 17beta-testosterone), to 17alpha-estradiol by the enzyme cytochrome P450 aromatase (estrogen synthase) in sites that have not been fully characterized but that include the brain .

Scientific Research Applications

Mechanism of Action

Target of Action

17alpha-Estradiol 17-Valerate, also known as [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate, primarily targets estrogen receptors . These receptors are found in various tissues, including the breast, uterus, ovaries, skin, prostate, bone, fat, and brain . The interaction with these receptors plays a crucial role in the compound’s mechanism of action .

Mode of Action

The compound binds to its targets, the estrogen receptors, and once bound, it enters the nucleus of the target cell . This binding regulates gene transcription and the formation of messenger RNA . The mRNA then interacts with ribosomes, producing specific proteins that express the effect of 17alpha-Estradiol 17-Valerate upon the target cell .

Biochemical Pathways

It is synthesized from the aromatization of epitestosterone, a natural optical isomer of testosterone, to 17alpha-estradiol by the enzyme cytochrome P450 aromatase . This compound has been hypothesized to be as effective as 17beta-estradiol in protecting against oxidative stress, amyloid toxicity, and neurodegenerative diseases such as Parkinson’s and Alzheimer’s .

Pharmacokinetics

When used for oral or intramuscular administration, 17alpha-Estradiol 17-Valerate is commonly synthesized as a pro-drug ester due to its low oral bioavailability on its own . The terminal half-lives for various estrogen products post oral or intravenous administration have been reported to range from 1-12 hours . One pharmacokinetic study of oral estradiol valerate administration in postmenopausal women revealed a terminal elimination half-life of 16.9 ± 6.0 h .

Result of Action

The compound has been found to reduce body mass and adiposity, likely through a reduction in calorie intake . It has also been found to extend lifespan in male mice . The physiological mechanisms underlying these effects remain unclear .

Action Environment

The action of 17alpha-Estradiol 17-Valerate can be influenced by various environmental factors. For instance, aging is associated with a chronic, low-grade inflammation, which leads to an accumulation of molecular and cellular damage . This chronic inflammatory process affects more male than female individuals and is also involved in early onset of age-related diseases . In addition, age-associated attenuation of sex hormones may also be responsible for triggering muscle weakness and atrophy, decreased functional performance, and changes in metabolic/energy homeostasis and lipid distribution .

Safety and Hazards

17alpha-Estradiol 17-Valerate may be harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause long-lasting harmful effects to aquatic life .

Future Directions

Future studies will be needed to confirm that 17alpha-Estradiol acts predominantly through ERα in a cell-type-specific manner in the liver and hypothalamus to modulate systemic metabolic homeostasis . It is also imperative to determine if ERα exclusively modulates the lifespan-extending effects of 17alpha-Estradiol in male mice .

properties

IUPAC Name

[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEPBGGWRJCQGY-VZWAGXQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207240
Record name Estra-1,3,5(10)-triene-3,17-diol, 17-pentanoate, (17α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

CAS RN

182624-54-0
Record name Estra-1,3,5(10)-triene-3,17-diol, 17-pentanoate, (17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182624-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estra-1,3,5(10)-triene-3,17-diol, 17-pentanoate, (17α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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